![molecular formula C7H10N2O2 B1435544 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid CAS No. 36908-76-6](/img/structure/B1435544.png)
1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid
Overview
Description
1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 . The compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid is 1S/C7H10N2O2/c10-6(11)5-1-3-7(4-2-5)8-9-7/h5H,1-4H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³, a boiling point of 304.2±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 59.9±6.0 kJ/mol, and it has a flash point of 137.8±30.7 °C . The compound’s index of refraction is 1.709, and it has a molar refractivity of 38.0±0.5 cm³ . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Chemical Properties
Dipeptide Synthons : A study by Suter et al. (2000) described the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a compound related to 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid. This compound was used in peptide synthesis as a dipeptide building block, demonstrating its potential in constructing complex peptide structures (Suter et al., 2000).
Cycloaddition Reactions : Gstach and Kisch (1982) explored the photoisomerization of 1,2-Diazaspiro[2.5]oct-1-ene in the presence of acetylenedicarboxylate. This reaction resulted in the formation of various spiro compounds, showcasing its utility in generating novel molecular structures through photochemical pathways (Gstach & Kisch, 1982).
Biological Applications
Antibacterial and Antifungal Agents : Thanusu et al. (2011) synthesized a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and evaluated their antimicrobial activities. This indicates the potential use of compounds structurally related to 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid in developing new antibacterial and antifungal agents (Thanusu et al., 2011).
Green Chemistry Synthesis : The synthesis of novel diazaspiro compounds under environmentally friendly conditions was reported by Thanusu et al. (2012). Their work involves the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates using focused microwave irradiation, highlighting a green chemistry approach in synthesizing compounds with structural similarities to 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid (Thanusu et al., 2012).
Safety and Hazards
The safety information for 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid indicates that it is a dangerous compound. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid) . Precautionary measures include P240 (ground/bond container and receiving equipment), P210 (keep away from heat/sparks/open flames/hot surfaces), P241 (use explosion-proof electrical/ventilating/lighting equipment), and others .
properties
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6(11)5-1-3-7(4-2-5)8-9-7/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHDUXONODREIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid | |
CAS RN |
36908-76-6 | |
Record name | 1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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